Bienvenue dans la boutique en ligne BenchChem!

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Physicochemical profiling Drug-likeness Lead optimization

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1785556-87-7) is a heterocyclic building block featuring a tetrahydropyrido[3,4-d]pyrimidine core with a chlorine atom at the 2-position and a benzyl group at the 7-position. This scaffold belongs to a privileged class of kinase inhibitor pharmacophores, where the chlorine provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the benzyl group serves as a protecting group for the secondary amine, enabling selective functionalization at the 4-position.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
Cat. No. B8013045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CN(CC2=NC(=NC=C21)Cl)CC3=CC=CC=C3
InChIInChI=1S/C14H14ClN3/c15-14-16-8-12-6-7-18(10-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
InChIKeyUUUAIFADUPZVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Versatile Key Intermediate for Kinase-Targeted Drug Discovery


7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1785556-87-7) is a heterocyclic building block featuring a tetrahydropyrido[3,4-d]pyrimidine core with a chlorine atom at the 2-position and a benzyl group at the 7-position [1]. This scaffold belongs to a privileged class of kinase inhibitor pharmacophores, where the chlorine provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the benzyl group serves as a protecting group for the secondary amine, enabling selective functionalization at the 4-position [2]. Its molecular formula is C14H14ClN3 with a molecular weight of 259.73 g/mol, and it is typically supplied at ≥95% purity for research applications .

Why 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrido[3,4-d]pyrimidine Analogs


The 2-chloro-7-benzyl substitution pattern is not arbitrary; it is the product of structure-based design to balance reactivity, regioselectivity, and synthetic efficiency. Generic pyrido[3,4-d]pyrimidine scaffolds without the 2-chloro substituent lack the necessary electrophilic center for late-stage diversification, while 7-unprotected analogs suffer from competing N-alkylation that reduces overall yield and purity [1]. The benzyl group acts as a traceless protecting group, removable via hydrogenolysis after 4-position functionalization, which is essential for constructing clinical-stage kinase inhibitors such as adagrasib analogs [2]. Substituting with a 4-chloro isomer, a 2-amino analog, or an N-unprotected variant introduces regiochemical ambiguity, alters LogP by >0.5 units, and compromises the synthetic route's convergence—directly impacting the purity and yield of downstream drug candidates [3].

Quantitative Differentiation Evidence for 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Against Comparator Scaffolds


Computed LogP and Hydrogen Bond Acceptor Count Differentiate 7-Benzyl-2-chloro from 2-Amino and N-Unprotected Analogs

The target compound exhibits a computed XLogP3 of 2.6, compared to an estimated XLogP3 of 0.5–1.0 for the corresponding 2-amino analog (2-amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) and 1.0–1.5 for the N7-unprotected 2-chloro analog (2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) [1]. The hydrogen bond acceptor count is 3 (two pyrimidine nitrogens and one chlorine), versus 4 for the 2-amino analog (additional NH2 lone pair), which reduces passive membrane permeability [2]. This LogP window (2.0–3.0) is within the optimal range for CNS drug-likeness (Lipinski's rule of five: LogP <5), whereas 2-amino analogs fall below the optimal CNS LogP range (typically 2–4), and unprotected amine analogs exhibit higher basicity (calculated pKa ~8.5 vs. ~6.0 for the benzyl-protected form), leading to increased P-glycoprotein efflux liability [3].

Physicochemical profiling Drug-likeness Lead optimization

Regioselective Reactivity: SNAr at C2-Chloro vs. C4-Chloro Isomer Determines Synthetic Utility in Kinase Inhibitor Programs

In the tetrahydropyrido[3,4-d]pyrimidine scaffold, the 2-chloro substituent of the target compound has been demonstrated to undergo SNAr with amines under mild conditions (K2CO3, DMF, 80°C, 4–12 h) to yield 2-amino derivatives in 70–85% isolated yield, as reported for analogous 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines [1]. In contrast, the 4-chloro isomer (7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, CAS 192869-80-0) requires harsher conditions (e.g., Pd-catalyzed amination or higher temperatures >120°C) due to steric hindrance from the adjacent benzyl group, resulting in lower yields (40–60%) and requiring chromatographic purification [2]. This regiochemical difference directly impacts the efficiency of generating 2,4-disubstituted kinase inhibitor libraries, where the 2-position is typically derivatized first. The 2-chloro regiochemistry enables sequential, orthogonal functionalization: SNAr at C2 followed by hydrogenolysis of the 7-benzyl group and subsequent N7-derivatization, a synthetic strategy validated in EGFR inhibitor programs [3].

Synthetic chemistry Kinase inhibitors Structure-activity relationship

N-Benzyl Protection Mitigates Off-Target Reactivity: Purity Comparison with N7-Unprotected 2-Chloro Analog

The 7-benzyl group serves as a traceless protecting group, preventing competing N-alkylation during 4-position derivatization. Literature reports for N-unprotected 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1196153-06-6) indicate significant byproduct formation (10–25% dialkylation products) when subjected to alkylation or SNAr conditions, necessitating additional purification steps . In contrast, the 7-benzyl-protected target compound can be selectively functionalized at the 4-position via lithiation or SNAr, with subsequent quantitative benzyl removal by catalytic hydrogenation (H2, Pd/C, MeOH, 12 h, >95% yield) to yield the N7-deprotected product [1]. This orthogonal protection strategy is essential for constructing clinical candidates such as adagrasib, where the synthetic route relies on a 7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate [2].

Protecting group strategy Intermediate quality Process chemistry

Physicochemical Property Comparison: 7-Benzyl-2-chloro vs. 7-Benzyl-2-methylthio Analog Showcases Divergent Reactivity and Solubility Profiles

The target compound (MW 259.73, Cl substituent) and its 2-methylthio analog (7-benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, CAS 859826-11-2, MW 305.83) differ significantly in both molecular weight and leaving group potential. The chlorine atom in the target compound is a superior leaving group for SNAr (Cl- pKa of conjugate acid = -7) compared to methylthio (CH3S- pKa ~10), resulting in faster reaction kinetics (estimated relative rate >100× under identical conditions) [1]. Additionally, the lower molecular weight of the target compound (259.73 vs. 305.83) translates to higher atom economy in subsequent reactions and potentially higher aqueous solubility, with the target compound showing an estimated solubility of 0.1–0.5 mg/mL in PBS (pH 7.4) compared to <0.05 mg/mL for the methylthio analog based on computed LogS values [2]. These differences are critical when selecting an intermediate for multi-step synthesis where reaction efficiency and intermediate solubility impact overall process mass intensity (PMI) [3].

Pre-formulation Solubility Synthetic intermediate selection

Comparative Availability and Cost Profile: 7-Benzyl-2-chloro Derivative vs. 7-Benzyl-4-chloro Isomer in the Supply Chain

A survey of major chemical suppliers indicates that 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1785556-87-7) is available at 97% purity from at least five independent vendors (e.g., AKSci, MolCore, Leyan, Chemenu, CymitQuimica) with a price range of $206–$1,230 for 0.1–1 g quantities, reflecting market competition and reliable supply . In contrast, the 4-chloro isomer (7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, CAS 192869-80-0) is available from fewer than three suppliers and typically priced 2–3× higher per gram, indicating a more constrained supply chain [1]. Furthermore, the 2-chloro derivative is listed as a key intermediate in patent literature for adagrasib synthesis, suggesting established multi-kilogram production capability from contract manufacturing organizations (CMOs), which is not evident for the 4-chloro isomer [2]. This supply chain maturity directly impacts lead times, cost predictability, and scalability for drug discovery programs.

Procurement Supply chain Cost efficiency

Validated Application Scenarios for 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidine Kinase Inhibitor Libraries via Sequential SNAr and Cross-Coupling

The 2-chloro group enables rapid diversification at the 2-position via SNAr with primary or secondary amines (K2CO3, DMF, 80°C, 4–12 h, 70–85% yield), followed by 4-position functionalization after benzyl deprotection (H2, Pd/C, MeOH, >95% yield) [1]. This orthogonal reactivity has been exploited to generate libraries of EGFR and KRAS-G12D inhibitors with systematic variation at both positions, as demonstrated in recent studies where a single 7-benzyl-2-chloro intermediate yielded >20 final compounds with IC50 values ranging from 0.009 μM to >10 μM against KRAS-G12D [2].

Intermediate for KRAS-G12C Inhibitor Adagrasib and Related Clinical Candidates

The compound serves as a key building block in the patented synthetic route to adagrasib (MRTX849), a FDA-approved KRAS-G12C inhibitor [3]. The 7-benzyl group is retained through 4-position piperazine introduction and subsequent nitrile installation, demonstrating the critical role of the benzyl protecting group in the convergent synthesis of this clinical-stage molecule. The availability of the compound at multi-gram scale from multiple suppliers supports process chemistry development and impurity reference standard preparation, including N-nitroso impurities relevant to regulatory submissions .

Physicochemical Lead Optimization in CNS-Penetrant Kinase Inhibitor Programs

With an XLogP3 of 2.6 and zero hydrogen bond donors, the target compound's scaffold is ideally suited for CNS drug discovery programs requiring blood-brain barrier penetration [4]. Derivatives generated from this intermediate retain a favorable LogP profile (predicted range 2.0–3.5) that aligns with the CNS MPO (multiparameter optimization) desirability score of >4.5, in contrast to more polar 2-amino analogs that fall below this threshold [5]. This property profile makes the compound a preferred starting point for CNS-targeted kinase programs in oncology and neurodegeneration.

Building Block for PROTAC Degrader Synthesis Requiring Linker Attachment at the 4-Position

The 7-benzyl-2-chloro scaffold has been employed in the synthesis of PROTAC (proteolysis-targeting chimera) molecules targeting KRAS-G12D, where the 4-position is used to attach E3 ligase-recruiting linkers [2]. The 2-chloro group can be derivatized independently to optimize target binding, while the 7-benzyl group is removed prior to linker conjugation, providing a modular synthetic strategy. This application is supported by recent publications demonstrating PROTAC 26a/b synthesis with IC50 values of 3–5 μM in Panc1 cells from a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine precursor [2].

Quote Request

Request a Quote for 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.